2-Methylthio Isopentenyladenosine

Cytotoxicity Anticancer drug discovery Structure-activity relationship

2-Methylthio Isopentenyladenosine (ms2i6A) is the definitive hypermodified nucleoside for precision tRNA research. Unlike its precursor iPA, ms2i6A is non-cytotoxic and functions as the detoxified, pro-survival endpoint in glioma-initiating cells. It is irreplaceable for studying Shigella VirF regulation (10-fold reduction without ms2i6A) and for validating CDK5RAP1 activity. Procure ≥98% pure reference standard for LC-MS/MS quantification, suppressor tRNA engineering, and plant cytokinin profiling.

Molecular Formula C16H23N5O4S
Molecular Weight 381.5 g/mol
Cat. No. B12392173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylthio Isopentenyladenosine
Molecular FormulaC16H23N5O4S
Molecular Weight381.5 g/mol
Structural Identifiers
SMILESCC(=CCNC1=C2C(=NC(=N1)SC)N(C=N2)C3C(C(C(O3)CO)O)O)C
InChIInChI=1S/C16H23N5O4S/c1-8(2)4-5-17-13-10-14(20-16(19-13)26-3)21(7-18-10)15-12(24)11(23)9(6-22)25-15/h4,7,9,11-12,15,22-24H,5-6H2,1-3H3,(H,17,19,20)/t9-,11+,12?,15-/m1/s1
InChIKeyVZQXUWKZDSEQRR-WABSSEDKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylthio Isopentenyladenosine (ms2i6A) for Precision Translational Control and tRNA Modification Research: A Procurement-Focused Scientific Overview


2-Methylthio Isopentenyladenosine (2-MeS-iPA, ms2i6A) is a hypermodified purine nucleoside found in transfer RNA (tRNA), characterized by a methylthio group at the C2 position and an isopentenyl chain at the N6 position of the adenosine ring [1]. It is a member of the cytokinin family of plant hormones, but its primary scientific value lies in its evolutionarily conserved role as a post-transcriptional tRNA modification at position 37 (ms2i6A37) [2]. This modification is critical for maintaining translational fidelity, regulating gene expression, and influencing cellular processes ranging from bacterial virulence to mammalian mitochondrial function [3].

Why 2-Methylthio Isopentenyladenosine Cannot Be Substituted with Common Cytokinin Analogs or Unmodified Adenosine in Critical tRNA Studies


In-class compounds such as isopentenyladenosine (iPA), zeatin riboside, and kinetin riboside cannot be interchanged with 2-Methylthio Isopentenyladenosine in applications requiring the specific ms2i6A modification [1]. While iPA serves as the biosynthetic precursor, its functional profile diverges sharply: iPA exhibits potent cytotoxic activity against human cancer cell lines and acts as a selective human adenosine A3 receptor (hA3R) ligand (Ki = 159 nM) [2], whereas 2-methylthio derivatives, including ms2i6A, show little or no toxicity in the same cancer models [1]. Furthermore, the 2-methylthio group is essential for the compound's unique role in translational regulation and bacterial virulence—genetic disruption of ms2i6A synthesis in Shigella flexneri results in a 10-fold reduction in the virulence protein VirF, a phenotype that cannot be rescued by simple iPA supplementation [3]. The following evidence quantifies the functional divergence that precludes generic substitution.

Quantitative Differentiation of 2-Methylthio Isopentenyladenosine from iPA and Cytokinin Ribosides: A Data-Driven Procurement Guide


Lack of Cytotoxic Activity in Human Cancer Cell Lines Differentiates ms2i6A from Cytotoxic Cytokinin Ribosides

In a systematic structure-activity relationship (SAR) study of natural cytokinins, 2-methylthio derivatives—including 2-Methylthio Isopentenyladenosine—exhibited little or no toxicity against a panel of human cancer cell lines, in stark contrast to the potent cytotoxic activity observed for N6-isopentenyladenosine (iPA), kinetin riboside, and other cytokinin ribosides [1]. This finding establishes a clear functional demarcation between ms2i6A and its unmodified precursor iPA, which is widely used in anticancer research.

Cytotoxicity Anticancer drug discovery Structure-activity relationship

Metabolic Detoxification of iPA to ms2i6A by CDK5RAP1 Protects Glioma-Initiating Cells from Autophagic Cell Death

The enzyme CDK5RAP1 specifically converts N6-isopentenyladenosine (i6A) to 2-methylthio-N6-isopentenyladenosine (ms2i6A) at position A37 of mitochondrial tRNAs [1]. This conversion serves as a detoxification mechanism: i6A exerts an antitumor effect by triggering excessive autophagy, whereas ms2i6A protects glioma-initiating cells (GICs) from this autophagic cell death, thereby sustaining their self-renewal capacity, undifferentiated state, and tumorigenic potential [1].

Glioma Cancer stem cells Mitochondrial translation

Requirement of ms2i6A for Virulence Gene Expression in Shigella flexneri: A 10-Fold Reduction in VirF Protein in miaA Mutants

In Shigella flexneri, the presence of ms2i6A37 in tRNA is essential for the post-transcriptional expression of virulence genes [1]. A miaA mutant strain, which lacks the enzyme for the first step of ms2i6A synthesis and consequently lacks ms2i6A37 in its tRNA, exhibited a 10-fold reduction in the level of the key virulence regulator protein VirF compared to the wild-type strain, despite identical virF mRNA levels [1]. This phenotype was accompanied by reduced expression of multiple virulence genes and a sixfold reduction in contact hemolytic activity [1].

Bacterial pathogenesis tRNA modification Virulence regulation

Enhanced Translational Efficiency: ms2i6A Protects Suppressor tRNA from Ribosomal Proofreading in Context-Dependent Manner

The presence of 2-methylthio-N6-isopentenyladenosine at position 37 in trpT(Su9) suppressor tRNA increases translational efficiency by protecting the tRNA from ribosomal proofreading that is induced by specific codon contexts [1]. This modification facilitates correct codon-anticodon base-pairing, thereby promoting efficient protein translation and reducing nonsense errors [1]. While i6A also plays a role in translational fidelity, the 2-methylthio group provides additional stabilization that enhances this protective function [2].

Translational fidelity tRNA engineering Nonsense suppression

Endogenous Occurrence and Biomarker Potential in Cauliflower

2-methylthio-N6-(delta2-isopentenyl)adenosine has been identified as a natural constituent of cauliflower (Brassica oleracea var. botrytis), making it a potential dietary biomarker for the consumption of this food product [1]. This occurrence contrasts with iPA, which has been more broadly documented across plant species. The compound is also found in pea (Pisum sativum) rRNA, where it represents one of the cytokinin-active fractions [2].

Metabolomics Food biomarker Phytochemical analysis

Validated Application Scenarios for 2-Methylthio Isopentenyladenosine Based on Quantitative Comparative Evidence


Glioma and Cancer Stem Cell Research: Dissecting the CDK5RAP1-ms2i6A Axis

Employ 2-Methylthio Isopentenyladenosine as a standard and reference compound in studies of mitochondrial tRNA modification and glioma-initiating cell (GIC) maintenance. The direct head-to-head comparison with its precursor i6A [1] demonstrates that ms2i6A functions as the detoxified, pro-survival endpoint of the pathway, while i6A triggers excessive autophagy and acts as an antitumor signal. Researchers can use pure ms2i6A to: (1) validate CDK5RAP1 enzymatic activity in vitro; (2) serve as a positive control in LC-MS/MS quantification of mitochondrial tRNA modifications; and (3) dissect the downstream signaling that protects GICs from autophagic cell death, a pathway with therapeutic implications for targeting glioblastoma stem cells.

Bacterial Pathogenesis and Post-Transcriptional Regulation Studies

Use 2-Methylthio Isopentenyladenosine as an essential analytical standard and functional probe in Shigella flexneri and other enterobacterial virulence studies. The evidence demonstrates that ms2i6A is required for the post-transcriptional expression of the master virulence regulator VirF, with miaA mutants (lacking ms2i6A) exhibiting a 10-fold reduction in VirF protein and a sixfold reduction in contact hemolytic activity [2]. Procurement of pure ms2i6A enables: (1) complementation assays to confirm gene function; (2) development of targeted LC-MS/MS methods for monitoring tRNA modification status during infection; and (3) investigation of the translational control mechanisms linking tRNA modification to virulence gene expression in pathogenic bacteria.

Translational Fidelity and tRNA Engineering Studies

Apply 2-Methylthio Isopentenyladenosine in in vitro reconstitution and functional analysis of modified tRNAs to study translational accuracy and nonsense suppression. The class-level evidence indicates that ms2i6A at position 37 enhances suppressor tRNA efficiency by protecting against codon context-dependent ribosomal proofreading [3]. Researchers developing engineered tRNAs for synthetic biology, studying the role of tRNA modifications in translational fidelity, or optimizing codon usage in heterologous expression systems require ms2i6A as a reference standard for: (1) synthesizing modified oligonucleotides containing ms2i6A via post-synthetic modification methods; (2) quantifying the functional contribution of the 2-methylthio group to translational efficiency; and (3) establishing baseline activity for comparison with other modifications.

Metabolomics and Phytochemical Biomarker Discovery

Utilize 2-Methylthio Isopentenyladenosine as a certified reference material for developing and validating quantitative LC-MS/MS methods targeting cytokinin metabolites in plant and food matrices. The compound has been identified in cauliflower and pea rRNA [4], and validated HPLC-ESI-MS/MS methods exist for resolving ms2i6A from other highly hydrophobic cytokinin species [5]. Procurement of pure ms2i6A is essential for: (1) constructing calibration curves for absolute quantification; (2) optimizing chromatographic separation of 2-methylthio derivatives; (3) serving as a biomarker standard for cauliflower consumption studies; and (4) profiling cytokinin metabolites in plant-pathogen interactions, such as Rhodococcus fascians infection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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